molecular formula C13H8ClF2NO B13349519 N-(4-chlorophenyl)-3,5-difluorobenzamide

N-(4-chlorophenyl)-3,5-difluorobenzamide

Cat. No.: B13349519
M. Wt: 267.66 g/mol
InChI Key: PQGCTKGJVSKRNU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3,5-difluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorophenyl group and two fluorine atoms attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3,5-difluorobenzamide typically involves the reaction of 3,5-difluorobenzoyl chloride with 4-chloroaniline in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the amide bond . The reaction can be monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3,5-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-chlorophenyl)-3,5-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3,5-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-3,5-difluorobenzamide is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability and specificity in various applications.

Properties

Molecular Formula

C13H8ClF2NO

Molecular Weight

267.66 g/mol

IUPAC Name

N-(4-chlorophenyl)-3,5-difluorobenzamide

InChI

InChI=1S/C13H8ClF2NO/c14-9-1-3-12(4-2-9)17-13(18)8-5-10(15)7-11(16)6-8/h1-7H,(H,17,18)

InChI Key

PQGCTKGJVSKRNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)F)F)Cl

Origin of Product

United States

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